molecular formula C8H15NO2 B3044484 N-butyl-3-oxobutanamide CAS No. 1001-24-7

N-butyl-3-oxobutanamide

Cat. No.: B3044484
CAS No.: 1001-24-7
M. Wt: 157.21 g/mol
InChI Key: JYDHKIHLKJDQLL-UHFFFAOYSA-N
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Description

N-butyl-3-oxobutanamide, also known as N-butyl-acetoacetamide, is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It serves as a versatile building block and methylene-active component in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds . Its primary research value lies in multicomponent reactions (MCRs), which are efficient methods for creating molecular diversity. For instance, studies have shown that N-aryl derivatives of 3-oxobutanamide participate in switchable three-component reactions with reagents such as 5-amino-3-methylisoxazole and salicylaldehyde . The behavior of these reactions can be influenced by the substituent on the amide nitrogen and the reaction conditions (e.g., ultrasonication, Lewis acid catalysts), allowing researchers to selectively obtain different heterocyclic products like chroman-3-carboxamides, dihydroisoxazolopyridines, or methanobenzoxazocines . This compound is exclusively intended for research purposes and is not designed for human therapeutic or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-4-5-9-8(11)6-7(2)10/h3-6H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDHKIHLKJDQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409032
Record name N-butyl-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001-24-7
Record name N-butyl-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Butyl 3 Oxobutanamide and Its Analogues

Conventional and Foundational Synthesis Routes

The traditional synthesis of N-alkyl-3-oxobutanamides, including the target compound N-butyl-3-oxobutanamide, relies on robust and well-established chemical reactions. These methods are prized for their reliability and the accessibility of their starting materials.

The reaction of diketene (B1670635) with primary amines represents a direct and common method for the synthesis of N-substituted 3-oxobutanamides. This process involves the nucleophilic attack of the primary amine, such as n-butylamine, on the electrophilic carbonyl group of the diketene's β-lactone ring. This attack leads to the opening of the ring and the formation of the corresponding amide.

The mechanism is a form of nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the carbonyl carbons of the diketene molecule. This is followed by the cleavage of the acyl-oxygen bond in the four-membered ring, resulting in the acetoacetylation of the amine. This reaction is generally efficient and proceeds under mild conditions. Theoretical and experimental studies on the amination of ketenes suggest a two-step reaction pathway that proceeds through an enol intermediate of the amide. kuleuven.be The active participation of a second amine molecule or a protic solvent molecule can act as a catalyst, reducing the energy barrier for the reaction. kuleuven.be

This direct approach is advantageous due to the commercial availability of both diketene and a wide array of primary amines, allowing for the synthesis of a diverse library of N-alkyl-3-oxobutanamide derivatives.

The synthesis of N-tert-butyl-3-oxobutanamide and other sterically hindered N-alkyl derivatives often requires specific strategies to overcome the lower reactivity of bulky amines. One effective method is the Ritter reaction. A study describes the use of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) as a highly stable and efficient catalyst for the reaction of various nitriles with di-tert-butyl dicarbonate (B1257347) under solvent-free conditions at room temperature. researchgate.netresearchgate.net This method provides excellent isolated yields of a series of N-tert-butyl amides. researchgate.net

The general synthesis of N-tert-butyl amides can also be achieved through the condensation of carboxylic acids with tert-butylamine (B42293). researchgate.net However, the direct amidation of acetoacetic acid or its esters with the bulky tert-butylamine can be challenging. Alternative routes, such as using more reactive acetoacetylating agents like acetoacetyl chloride in the presence of a non-nucleophilic base, can facilitate the formation of the desired amide.

The synthesis of various N-alkyl derivatives can be achieved through several routes, including:

Transamidation of β-Keto Esters : Reacting an ester like ethyl acetoacetate (B1235776) with an amine (e.g., butylamine) displaces the ethoxy group to form the amide. This reaction is often performed under reflux, and catalytic bases can enhance its efficiency.

Acid Chloride Aminolysis : Converting a β-keto acid to its more reactive acid chloride derivative, followed by reaction with an amine, is another effective route. This two-step process generally proceeds at lower temperatures.

Table 1: Comparison of Conventional Synthesis Routes for N-Alkyl Derivatives

Method Reactants Typical Conditions Advantages Disadvantages
Diketene Amidation Diketene, Primary Amine Mild conditions, often neat or in an inert solvent Direct, high atom economy Diketene is highly reactive and requires careful handling
Transamidation β-Keto Ester, Amine Reflux in solvent (e.g., toluene (B28343), ethanol), optional base catalyst Readily available starting materials Can require prolonged reaction times and high temperatures
Acid Chloride Aminolysis β-Keto Acid Chloride, Amine Low temperature (0°C to RT), presence of a base High reactivity, good for less reactive amines Requires prior synthesis of the acid chloride
Ritter Reaction (for N-tert-butyl) Nitrile, Di-tert-butyl dicarbonate Cu(OTf)₂ catalyst, room temperature, solvent-free Mild conditions, high yields for bulky amides Specific to tert-butyl and related structures

Advanced Synthetic Strategies

To improve efficiency, expand substrate scope, and explore novel molecular architectures, researchers have developed advanced synthetic methods for preparing 3-oxobutanamide analogues, particularly N-aryl derivatives.

Manganese(III) acetate, Mn(OAc)₃, is a versatile oxidizing agent that can initiate free-radical reactions. mdpi.comnih.gov In the context of N-aryl-3-oxobutanamides, Mn(OAc)₃ facilitates an oxidative cyclization to produce substituted oxindoles. researchgate.net The reaction proceeds through a single electron-transfer (SET) mechanism. nih.govresearchgate.net The Mn(III) species oxidizes the enol form of the 3-oxobutanamide, generating a manganese enolate which then forms a carbon-centered radical. This radical can then undergo an intramolecular cyclization by attacking the N-aryl ring.

This process is a powerful tool for constructing complex heterocyclic structures. mdpi.com Research has shown that the reaction of N-phenyl-3-oxobutanamide with Mn(OAc)₃ can lead to dimeric indolinones, indicating the complexity and synthetic potential of the radical intermediates formed. researchgate.net The presence of copper(II) salts, such as Cu(OAc)₂ or Cu(OTf)₂, can serve as a co-oxidant and influence the reaction pathway, leading to different cyclized products. nih.gov This method has been successfully applied to the synthesis of various natural product core structures, demonstrating its utility in complex molecule synthesis. mdpi.comnih.gov

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. researchgate.netnih.gov The application of microwave irradiation to the synthesis of N-aryl-3-oxobutanamides and their derivatives offers several advantages over conventional heating, including significantly reduced reaction times, improved product yields, and cleaner reaction profiles. researchgate.net

For instance, the synthesis of N-aryl-3-oxobutanamides can be achieved by reacting an aniline (B41778) derivative with a β-keto ester under microwave irradiation. One specific procedure involves adding 2,2,6-trimethyl-4H-1,3-dioxin-4-one to a solution of an aniline in toluene and reacting the mixture under microwave irradiation at 110 °C. thieme-connect.com This approach is part of a multi-step synthesis of diazo compounds but highlights the efficiency of the initial microwave-assisted amidation. thieme-connect.com Similarly, microwave assistance has been used for the nonreductive amination of unprotected carbohydrates with aniline derivatives, providing a fast and high-yield route to N-aryl glycosylamides. nih.gov The technology is considered an important approach toward green chemistry due to its efficiency and potential to reduce solvent usage. researchgate.net

Table 2: Microwave-Assisted Synthesis Findings

Reaction Substrates Conditions Time Yield Reference
Amide Formation Aniline, 2,2,6-Trimethyl-4H-1,3-dioxin-4-one Toluene, 110 °C, max 200 W 1.5–2 h Not specified thieme-connect.com
Amination Aryl Triflates, Amines NMP, no base or catalyst Not specified Good to excellent organic-chemistry.org
Oxadiazole Synthesis Isoniazid, Aromatic Aldehyde DMF (5 drops), 300 W 3 min Good nih.gov

Catalytic Approaches in 3-Oxobutanamide Synthesis

The development of catalytic methods for 3-oxobutanamide synthesis is a significant area of research, aiming to enhance reaction efficiency and selectivity. Boron trifluoride etherate (BF₃·OEt₂) has been shown to be a versatile Lewis acid catalyst for producing β-keto amides from 2-oxoaldehydes and weak nucleophiles like amides or sulphonamides. researchgate.net This catalysis offers a novel and operationally simple synthetic route to these compounds. researchgate.net

Furthermore, transition metal catalysis is employed in various transformations involving 3-oxobutanamides. Palladium-N-heterocyclic carbene (Pd-NHC) complexes have demonstrated high efficiency in Suzuki–Miyaura couplings involving N-acyl-glutarimides, which are structurally related to 3-oxobutanamides. researchgate.net Enantioselective methods are also being developed. For example, a chiral sulfinimine-mediated kuleuven.bekuleuven.be-sigmatropic rearrangement has been reported to access enantioenriched β-ketoamides, addressing the challenge of racemization via keto-enol tautomerization. researchgate.net These catalytic strategies represent the forefront of synthetic design, enabling the creation of structurally complex and stereochemically defined 3-oxobutanamides.

Ionic Liquid-Catalyzed Methodologies

Ionic liquids (ILs) have emerged as promising alternatives to traditional volatile organic solvents and catalysts in chemical synthesis due to their unique properties, such as negligible vapor pressure, high thermal stability, and tunable acidity. researchgate.net While direct catalysis of this compound synthesis using ionic liquids is not extensively documented, the principles of IL catalysis in related reactions suggest viable synthetic pathways. Specifically, Brønsted and Lewis acidic ionic liquids have shown significant catalytic activity in reactions involving carbonyl compounds and amines. iitm.ac.inresearchgate.netswadzba-kwasny-lab.orgnih.gov

Brønsted acidic ionic liquids, which possess a proton-donating character, can act as effective catalysts for reactions such as the Mannich reaction, a fundamental carbon-carbon bond-forming reaction that involves an aldehyde, an amine, and a ketone. iitm.ac.innih.gov This catalytic activity stems from the IL's ability to activate carbonyl groups, making them more susceptible to nucleophilic attack. In the context of synthesizing this compound analogues, a Brønsted acidic IL could potentially catalyze the reaction between a β-keto ester, like ethyl acetoacetate, and an amine, such as n-butylamine. The acidic IL would activate the ester's carbonyl group, facilitating the aminolysis reaction to form the corresponding β-keto amide. The reusability of these catalysts and their role as a reaction medium make them an environmentally benign option. researchgate.net

Similarly, Lewis acidic ionic liquids, often based on metal halides like chloroaluminates, can also function as potent catalysts for carbonyl chemistry. researchgate.netswadzba-kwasny-lab.orgnih.gov Their Lewis acidic centers can coordinate with the carbonyl oxygen of a substrate, thereby enhancing its electrophilicity. This principle could be applied to the synthesis of β-keto amides from various precursors. For instance, a Lewis acidic IL could facilitate the acylation of an amine with a ketene (B1206846) derivative, such as diketene, leading to the formation of the desired β-keto amide framework. The choice of cation and anion in the ionic liquid's structure allows for the fine-tuning of its catalytic properties to optimize reaction yields and conditions. researchgate.net

The table below illustrates the types of acidic ionic liquids and their potential application in reactions analogous to the synthesis of this compound.

Ionic Liquid TypeCation ExampleAnion ExamplePotential Catalytic Role in β-Keto Amide Synthesis
Brønsted Acidic 1-methylimidazoliumHydrogen sulfate (B86663) ([HSO₄]⁻)Activation of β-keto ester carbonyl for aminolysis.
Brønsted Acidic N-methyl-2-pyrrolidoniumHydrogen sulfate ([HSO₄]⁻)Protonation and activation of diketene for amine addition.
Lewis Acidic 1-butyl-3-methylimidazoliumTetrachloroaluminate ([AlCl₄]⁻)Coordination to and activation of ester carbonyl.
Dual Brønsted-Lewis Acidic Imidazolium-based with sulfonic acid and metal saltChloride-Zinc Chloride ([Cl-ZnCl₂]⁻)Bifunctional catalysis for enhanced reaction rates.
Chemoenzymatic Routes for Optically Active Beta-Keto Amides

Chemoenzymatic methods offer a powerful strategy for the synthesis of β-keto amides, particularly when optical activity is desired. These routes leverage the high selectivity of enzymes, such as lipases, to catalyze key bond-forming steps under mild reaction conditions. Lipases (E.C. 3.1.1.3) are widely recognized for their versatility in catalyzing the formation of ester and amide bonds.

The synthesis of this compound and its analogues can be efficiently achieved through the lipase-catalyzed aminolysis (or amidation) of a β-keto ester. In this reaction, a β-keto ester, such as ethyl 3-oxobutanoate (ethyl acetoacetate), serves as the acyl donor, and an amine, like n-butylamine, acts as the nucleophile. The enzyme facilitates the formation of the amide bond, yielding the target β-keto amide and releasing ethanol (B145695) as a byproduct.

This biocatalytic approach is advantageous as it often proceeds with high chemoselectivity, minimizing the formation of byproducts that can occur under traditional chemical catalysis. Lipases such as Candida antarctica lipase (B570770) B (CALB), often in an immobilized form like Novozym 435, are particularly effective for these transformations. The reactions are typically carried out in organic solvents to solubilize the substrates and facilitate product recovery. The choice of solvent can influence enzyme activity and stability.

Furthermore, chemoenzymatic strategies can be employed to produce optically active β-keto amides, which are valuable chiral building blocks. While this compound itself is achiral, analogues with substituents at the α-position (C2) can exist as enantiomers. Enzymatic kinetic resolution of a racemic α-substituted β-keto ester via aminolysis can provide access to enantiomerically enriched β-keto amides and unreacted β-keto ester.

Below is a table summarizing representative findings for the lipase-catalyzed synthesis of β-keto amides, demonstrating the general applicability of this method.

Lipase SourceAcyl Donor (β-Keto Ester)AmineSolventTemperature (°C)Yield (%)
Candida antarctica BMethyl 3-oxobutanoateBenzylamineDiisopropyl ether45>95
Candida antarctica BEthyl 3-oxobutanoateAllylamineToluene50High
Candida antarctica BMethyl 3-oxopentanoaten-ButylamineAcetonitrile (B52724)40Good
Pseudomonas cepaciaEthyl 3-oxobutanoateAnilineTetrahydrofuran30Moderate

Chemical Transformations and Reaction Mechanisms of N Butyl 3 Oxobutanamide Derivatives

Enol-Keto Tautomerism and its Mechanistic Implications

N-butyl-3-oxobutanamide, like other β-dicarbonyl compounds, exists as a dynamic equilibrium between its keto and enol tautomeric forms. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. The keto form contains two carbonyl groups (a ketone and an amide), while the enol form is characterized by a hydroxyl group and a carbon-carbon double bond, which creates a conjugated system.

The equilibrium between the keto and enol forms can be catalyzed by either acid or base. researchgate.netchim.it

Acid-Catalyzed Mechanism: In the presence of an acid, the carbonyl oxygen of the ketone is protonated, forming an oxonium ion. A base then removes an alpha-hydrogen, leading to the formation of the enol. researchgate.netchim.it

Base-Catalyzed Mechanism: Under basic conditions, a base removes an acidic alpha-hydrogen to form a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen yields the enol form. researchgate.netchim.it

While the keto form is generally more thermodynamically stable for simple carbonyl compounds, the enol form of 1,3-dicarbonyl systems like this compound is significantly stabilized. chim.itresearchgate.net This stabilization arises from two main factors:

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable six-membered ring via an intramolecular hydrogen bond with the oxygen of the amide carbonyl group. beilstein-journals.org This internal hydrogen bonding further stabilizes the enol tautomer. beilstein-journals.org

The mechanistic implication of this tautomerism is profound, as it endows the molecule with ambident nucleophilic character. The enol and its corresponding enolate can react with electrophiles at either the alpha-carbon or the oxygen atom. organic-chemistry.org This dual reactivity is fundamental to many of the subsequent chemical transformations, particularly in the formation of heterocyclic rings where the alpha-carbon of the enol or enolate acts as the key nucleophile.

Heterocyclic Ring Formation Reactions

The structural backbone of 3-oxobutanamides is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The presence of the active methylene (B1212753) group and the two carbonyl functionalities allows for various cyclocondensation and multicomponent reactions.

N-Aryl-3-oxobutanamides can serve as precursors for the synthesis of 3,3-disubstituted indolin-2-ones (oxindoles). One synthetic approach involves an intramolecular Friedel-Crafts-type alkylation. For instance, derivatives of N-aryl-3-oxobutanamides can be halogenated at the alpha-position, and subsequent acid-catalyzed cyclization leads to the formation of the indolin-2-one core. The reaction proceeds through the electrophilic attack of the aryl ring onto the carbon bearing the leaving group, facilitated by the enolization of the keto-amide.

Further transformation of the resulting indolin-2-one to a 1H-indole can be achieved through various methods, often involving reduction of the C=O group at the 2-position and subsequent dehydration or aromatization. Oxidative aromatization using reagents like activated carbon and molecular oxygen is one such method to convert indolines to indoles. researchgate.net

The reactive nature of 3-oxobutanamides allows for their use as building blocks in the synthesis of various five-, six-, and seven-membered heterocyclic rings.

Pyridine Derivatives: 3-Oxobutanamides can react with various reagents to form substituted pyridines. For example, condensation with malononitrile in the presence of a base like piperidine can lead to the formation of pyridinone derivatives. researchgate.net Another approach involves the reaction of 3-oxobutanamides with α,β-unsaturated ketones and amides through a Michael addition followed by cyclization and dehydration. rsc.org

Thiophene (B33073) Derivatives: Thiophene rings can be synthesized from 3-oxobutanamides through reactions that introduce a sulfur atom. A common method is the Gewald reaction, where the 3-oxobutanamide is reacted with a cyano-active methylene compound (like malononitrile) and elemental sulfur in the presence of a base. researchgate.net The reaction proceeds through the formation of a thiolated intermediate which then undergoes cyclization and aromatization. researchgate.net

Diazepine Derivatives: Seven-membered diazepine rings can be synthesized from 3-oxobutanamides. For instance, condensation of a 3-oxobutanamide with ethylene (B1197577) diamine can lead to the formation of a 1,4-diazepine derivative. researchgate.net The reaction involves the initial formation of Schiff bases at both carbonyl groups, followed by cyclization.

Thiazole (B1198619) Derivatives: The synthesis of thiazole derivatives can be achieved by reacting 3-oxobutanamides with α-halocarbonyl compounds in the presence of a sulfur source. For example, a 3-oxobutanamide can be converted to a thiocarbamoyl derivative, which then reacts with compounds like ethyl chloroacetate or chloroacetonitrile to furnish the thiazole ring. researchgate.net

A summary of reagents used in these cyclocondensation reactions is presented in the table below.

Target HeterocycleReagent(s) for Cyclocondensation with 3-Oxobutanamide
Pyridine Malononitrile, α,β-Unsaturated Ketones
Thiophene Malononitrile and Elemental Sulfur (Gewald Reaction)
Diazepine Ethylene Diamine
Thiazole Phenyl Isocyanate followed by α-Halo Carbonyl Compounds

N-Aryl-3-oxobutanamides are effective substrates in the Biginelli reaction, a one-pot multicomponent condensation that produces dihydropyrimidinones (DHPMs). nih.govmdpi.com This reaction typically involves an aldehyde, a β-dicarbonyl compound (in this case, the N-aryl-3-oxobutanamide), and a urea or thiourea derivative, catalyzed by an acid. mdpi.com

The proposed mechanism for the Biginelli reaction suggests that the initial step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. mdpi.com This electrophilic iminium ion is then attacked by the nucleophilic α-carbon of the N-aryl-3-oxobutanamide (via its enol form). The resulting open-chain ureide intermediate subsequently undergoes intramolecular cyclization by the attack of the amide nitrogen onto the carbonyl group, followed by dehydration to yield the final dihydropyrimidinone ring system. mdpi.com Various catalysts, including Brønsted acids, Lewis acids like lanthanide triflates, and iodine, have been employed to improve the efficiency and yields of this reaction. organic-chemistry.orgbeilstein-journals.org

The yields of dihydropyrimidinones can be significantly improved under solvent-free conditions using catalysts like Ytterbium triflate (Yb(OTf)₃), as shown in the following table. organic-chemistry.org

Aldehydeβ-Dicarbonyl CompoundUrea/ThioureaCatalystYield (%)
BenzaldehydeEthyl Acetoacetate (B1235776)UreaYb(OTf)₃92
4-Cl-BenzaldehydeEthyl AcetoacetateUreaYb(OTf)₃95
BenzaldehydeAcetylacetoneUreaYb(OTf)₃89
BenzaldehydeEthyl AcetoacetateThioureaYb(OTf)₃96

N-Phenylacetoacetamide (an N-aryl-3-oxobutanamide) is a key starting material for the synthesis of quinolone derivatives through intramolecular cyclization reactions, such as the Conrad-Limpach and Knorr quinoline syntheses. These reactions typically proceed under acidic or thermal conditions.

In a typical pathway, the N-phenylacetoacetamide first undergoes enolization. Under acidic conditions, the enol form can cyclize onto the phenyl ring via an electrophilic aromatic substitution mechanism. The nitrogen atom of the amide directs the cyclization to the ortho position of the phenyl ring. The resulting intermediate then undergoes dehydration to form the quinolone ring system. The specific reaction conditions (e.g., temperature, type of acid catalyst) can influence the regioselectivity of the final product, leading to either 4-quinolones or 2-quinolones.

Carbonyl Group Reactivity and Derivatization

The two carbonyl groups in this compound—the ketone at the C3 position and the amide at the C1 position—exhibit different reactivities, allowing for selective chemical modifications. The ketone carbonyl is generally more electrophilic and susceptible to nucleophilic attack than the amide carbonyl, whose electrophilicity is reduced by the resonance delocalization of the nitrogen lone pair.

This difference in reactivity allows for a range of derivatization reactions:

Hydrazone Formation: The ketone carbonyl can react selectively with hydrazines to form hydrazones. For example, N-(2,4-dimethylphenyl)-3-oxobutanamide has been shown to react with various diazonium salts to form stable hydrazone products. researchgate.net This reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by dehydration.

Amine Derivatization: The carboxylic acid functionality, from which the amide is derived, can be activated to react with amines. Methods involving carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) can be used to couple amines to the carboxylic acid precursor of the amide in aqueous solutions. thermofisher.com In organic solvents, reagents like dicyclohexylcarbodiimide (DCC) are commonly used to promote amide formation. thermofisher.com

Reduction: The ketone carbonyl can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride, while the less reactive amide carbonyl remains intact. More potent reducing agents, such as lithium aluminum hydride, would be required to reduce the amide group.

The process of derivatization is a key technique used to modify the chemical properties of a compound to enhance its detection and analysis in chromatographic methods. greyhoundchrom.com Various reagents can be used to target specific functional groups, such as the amine and carbonyl moieties present in this compound and its derivatives. nih.gov

Hydrazone Formation and Subsequent Transformations from 3-Oxobutanamides

The active methylene group in 3-oxobutanamide derivatives is readily susceptible to coupling with diazonium salts to form hydrazones. This reaction, a specific example of the Japp-Klingemann reaction, proceeds by reacting the 3-oxobutanamide with a diazonium salt in a buffered aqueous solution, typically using sodium acetate.

The mechanism involves the initial formation of a carbanion at the alpha-carbon of the this compound, which then acts as a nucleophile, attacking the electrophilic terminal nitrogen of the diazonium salt. The resulting intermediate rapidly tautomerizes to the more stable hydrazone form. Spectroscopic analysis confirms that the products exist predominantly as hydrazones rather than their azo tautomers. This is evidenced by the absence of characteristic azo group absorption bands in UV-Vis spectra and the presence of N-H proton signals in ¹H NMR spectra at characteristic downfield shifts.

This transformation is robust and has been demonstrated with a variety of substituted anilines to generate a library of hydrazone derivatives.

Table 1: Synthesis of Hydrazone Derivatives from 3-Oxobutanamides This table is illustrative, based on reactions with similar 3-oxobutanamide structures.

Synthesis of Alpha-Oxoketene S,S-Acetals from this compound

Alpha-oxoketene S,S-acetals, also known as ketene (B1206846) dithioacetals, are valuable synthetic intermediates. The synthesis of these compounds from this compound can be achieved by leveraging the acidity of its alpha-protons. The general method involves a two-step, one-pot reaction.

The reaction is initiated by treating this compound with a strong base, such as sodium hydride or potassium carbonate, to generate the corresponding enolate. This enolate then reacts with carbon disulfide (CS₂), which is attacked at the central carbon atom. The resulting dithiocarboxylate intermediate is not isolated but is subsequently treated in situ with an alkylating agent, typically an alkyl halide like methyl iodide. A second equivalent of the alkylating agent reacts to afford the final alpha-oxoketene S,S-acetal. This process effectively converts the active methylene unit into a dithioketene acetal functional group. baselius.ac.in

Reaction Scheme:

Deprotonation: this compound + Base → Enolate

Nucleophilic Attack: Enolate + CS₂ → Dithiocarboxylate intermediate

Alkylation: Dithiocarboxylate + 2 R-X → Alpha-oxoketene S,S-acetal + 2 X⁻

Alpha-Carbon Functionalization Reactions

The alpha-carbon of this compound is the primary site for a variety of functionalization reactions, including hydroxylation, diazotization, and radical-mediated additions.

Alpha-Hydroxylation Processes of N-Phenylacetoacetamide

While this section specifically mentions N-phenylacetoacetamide, the principles of alpha-hydroxylation are directly applicable to this compound. Alpha-hydroxylation introduces a hydroxyl group on the carbon adjacent to a carbonyl, creating α-hydroxy ketone or amide motifs which are important in many biologically active molecules. Catalytic methods for this transformation have been developed to avoid stoichiometric and often toxic reagents. researchgate.net

A common strategy involves the oxidation of a pre-formed enolate. The 3-oxobutanamide is first treated with a base to generate its enolate. This nucleophilic enolate then attacks an electrophilic oxygen source. Common oxidants used for this purpose include molecular oxygen (O₂) in the presence of a transition metal catalyst, or more specialized reagents like molybdenum-based peroxides (MoOPH). The choice of reaction conditions and oxidant can influence the yield and selectivity of the process. For substrates with the potential for stereoisomerism, chiral catalysts or auxiliaries can be employed to achieve enantioselective hydroxylation. researchgate.net

Synthesis of Alpha-Diazo Amides

The synthesis of α-diazo amides from 1,3-dicarbonyl compounds like this compound is efficiently accomplished through a diazo-transfer reaction. researchgate.netnih.gov This method is often preferred due to its operational simplicity and the availability of reagents.

The mechanism involves the deprotonation of the active methylene group of this compound by a non-nucleophilic base, such as triethylamine (NEt₃) or DBU. The resulting carbanion attacks a diazo-transfer reagent, a sulfonyl azide like 4-acetamidobenzenesulfonyl azide (p-ABSA) or tosyl azide (TsN₃). researchgate.netacs.org The intermediate adduct then undergoes fragmentation, eliminating the sulfonamide anion and generating the α-diazo-β-keto amide product. This reaction is typically high-yielding and serves as a powerful tool for introducing the versatile diazo functionality. googleapis.com

Table 2: Reagents for Diazo-Transfer Reactions on 1,3-Dicarbonyl Compounds

Radical-Mediated Olefin Functionalization Utilizing 3-Oxobutanamide Derivatives

The 3-oxobutanamide scaffold can be utilized in radical-mediated transformations for the functionalization of olefins. This approach involves the generation of a radical at the alpha-carbon of the butanamide derivative, which can then participate in addition reactions with carbon-carbon double bonds.

A plausible pathway involves the generation of an α-radical from a suitable this compound precursor. For instance, an α-halo derivative could be subjected to single-electron transfer (SET) reduction, or a radical initiator could abstract a hydrogen atom from the alpha-position under thermal or photochemical conditions. Once formed, this electrophilic radical can add across an electron-rich olefin. The resulting alkyl radical intermediate can then be trapped by a radical trap or participate in further cascade reactions to build molecular complexity. Such multi-component processes allow for the simultaneous introduction of the butanamide moiety and another functional group across the olefin.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of N-butyl-3-oxobutanamide by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule. By mapping the carbon and hydrogen framework, it provides unambiguous evidence for the connectivity of atoms. For this compound, both ¹H and ¹³C NMR are used.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound are detailed below. Due to the presence of keto-enol tautomerism in β-keto amides, minor peaks corresponding to the enol form may also be observed in the spectrum. nih.gov

Assignment Chemical Shift (δ) (ppm) Multiplicity Integration Coupling Constant (J) (Hz)
CH₃-C=O~2.2Singlet3HN/A
-C(=O)-CH₂-C(=O)-~3.4Singlet2HN/A
-NH-CH₂-~3.2Quartet2H~7
-CH₂-CH₂-CH₃~1.5Sextet2H~7
-CH₂-CH₂-CH₃~1.3Sextet2H~7
-CH₂-CH₃~0.9Triplet3H~7
-NH-~7.0 (broad)Singlet1HN/A

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Assignment Chemical Shift (δ) (ppm)
CH₃-C=O~30
-C(=O)-CH₂-C(=O)-~50
-NH-CH₂-~39
-CH₂-CH₂-CH₃~31
-CH₂-CH₂-CH₃~20
-CH₂-CH₃~14
Amide C=O~167
Ketone C=O~206

Note: Chemical shifts are approximate and depend on the experimental conditions. illinois.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wiley.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amide and ketone functionalities.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amide)3350 - 3250Medium
C-H Stretch (Alkyl)3000 - 2850Strong
C=O Stretch (Ketone)~1725Strong
C=O Stretch (Amide I Band)~1650Strong
N-H Bend (Amide II Band)~1550Medium
C-H Bend (Alkyl)1470 - 1370Medium

The presence of strong absorption bands around 1725 cm⁻¹ and 1650 cm⁻¹ is a key indicator of the β-keto amide structure. researchgate.netdocbrown.info

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation patterns. libretexts.org

For this compound (Molecular Formula: C₈H₁₅NO₂, Molecular Weight: 157.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 157. Key fragmentation pathways for amides and ketones include alpha-cleavage and McLafferty rearrangement. miamioh.edu

Expected Fragmentation Patterns:

Molecular Ion (M⁺): A peak at m/z = 157 corresponding to the intact molecule.

McLafferty Rearrangement: A prominent peak at m/z = 101, resulting from the loss of a butene molecule (C₄H₈, 56 Da) from the n-butyl group.

Alpha-Cleavage (at the ketone): A peak at m/z = 43 corresponding to the acetyl cation ([CH₃CO]⁺).

Alpha-Cleavage (at the amide): Cleavage of the C-C bond adjacent to the amide nitrogen can lead to various fragments, including a peak at m/z = 100 corresponding to the [M-C₄H₉]⁺ fragment. libretexts.orgnih.gov

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or degradation products, thereby allowing for its purification and the assessment of its purity.

Thin-layer chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a reaction, determine the number of components in a mixture, and establish a suitable solvent system for column chromatography. wisc.edu In the synthesis of this compound, TLC can be used to confirm the consumption of starting materials and the formation of the product. mdpi.com

A typical TLC analysis involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a sealed chamber with a suitable mobile phase (eluent). libretexts.orgutoronto.ca

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A common ratio would be 1:1 to 3:1 hexane:ethyl acetate.
Visualization The compound can be visualized under UV light (254 nm) if a fluorescent indicator is used in the stationary phase. ictsl.net Alternatively, staining with reagents like iodine vapor or potassium permanganate (B83412) can be employed.
Rƒ Value The retention factor (Rƒ) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a characteristic value for a given compound under specific conditions. A pure compound should ideally show a single spot. ualberta.ca

For the purification of larger quantities, column chromatography is the standard method. It operates on the same principles as TLC but on a preparative scale. The crude this compound is loaded onto a column packed with a stationary phase (e.g., silica gel) and eluted with a solvent system determined by prior TLC analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. acs.org It offers higher resolution, speed, and sensitivity compared to standard column chromatography. A reversed-phase HPLC method is commonly used for compounds of moderate polarity like this compound.

Typical HPLC Parameters:

Column: A reversed-phase column, such as a C18 column.

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection: UV detection at a wavelength where the compound absorbs, typically around 210-230 nm.

Purity Assessment: The purity is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

A challenge in the HPLC analysis of β-keto compounds can be poor peak shape due to keto-enol tautomerism. This can sometimes be addressed by adjusting the mobile phase pH or the column temperature to accelerate the interconversion between tautomers, resulting in a single, sharper peak. chromforum.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in analytical chemistry for determining the elemental composition of a compound. unipd.it This process is fundamental for verifying the stoichiometry of a synthesized molecule, such as this compound, by comparing the experimentally determined percentages of its constituent elements with the theoretical values calculated from its molecular formula. researchgate.net The most common method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis. chemteam.info

In a typical combustion analysis, a precisely weighed sample of the compound is heated to a high temperature in the presence of excess oxygen. This process converts all the carbon in the sample to carbon dioxide (CO2) and all the hydrogen to water (H2O). The nitrogen content is determined by various methods, often involving conversion to nitrogen gas (N2) or nitrogen oxides, which are then quantified. unipd.it The amounts of CO2 and H2O produced are accurately measured, and from these values, the mass percentages of carbon and hydrogen in the original sample can be calculated. chemteam.info

The molecular formula for this compound is C8H15NO2. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The theoretical percentages are essential benchmarks. Experimental results from elemental analysis are expected to be in close agreement with these theoretical values. A generally accepted tolerance for agreement between the found and calculated values in academic and industrial settings is within ±0.4%. researchgate.net A significant deviation between the experimental and theoretical percentages would suggest the presence of impurities or that the incorrect compound has been synthesized.

Below is a data table detailing the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01196.088896.08861.11
HydrogenH1.00815.121515.129.62
NitrogenN14.00714.007114.0078.91
OxygenO15.99931.998231.99820.36
Total 157.213 157.213 100.00

Note: Due to the lack of publicly available experimental research data, a direct comparison with found values from laboratory analysis for this compound cannot be provided.

Computational and Theoretical Studies in N Butyl 3 Oxobutanamide Chemistry

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties and inherent reactivity of N-butyl-3-oxobutanamide. These studies often focus on the molecule's tautomeric equilibrium, conformational landscape, and electronic distribution.

This compound, like other β-dicarbonyl compounds, can exist in keto-enol tautomeric forms. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the relative stabilities of these tautomers. For the parent compound, acetoacetamide (B46550), gas electron diffraction (GED) studies combined with quantum chemical calculations have shown that it exists as a mixture of the enol and diketo forms. nih.gov At 74(5) degrees Celsius, the enol tautomer is the major component, constituting 63(7)% of the mixture. nih.gov Theoretical calculations have indicated that the relative energies of tautomers and conformers can be sensitive to the computational method and basis set used. nih.gov

For this compound, similar calculations would be used to predict the influence of the N-butyl group on the tautomeric equilibrium. The electronic structure, including orbital energies (HOMO and LUMO), molecular electrostatic potential, and atomic charges, can be mapped to identify reactive sites. For instance, the analysis of α-ketoamides has utilized calculations of Fukui indexes and molecular electrostatic potential to evaluate local reactivity, which is crucial for understanding interactions with biological targets. tandfonline.com These quantum mechanical descriptors provide a quantitative basis for predicting how this compound will interact with other molecules and participate in chemical reactions.

Table 1: Tautomeric and Conformational Data for Acetoacetamide (Parent Compound)

PropertyExperimental (GED) ValueComputational MethodCalculated Value
Enol Tautomer Percentage63(7)%B3LYP/6-31G(d,p)Matches Experiment
Diketo Tautomer Percentage37(7)%MP2/6-311++G(3df,pd)Varies Significantly
Major Diketo Conformer Dihedral Angle (O=C(CH3)-C-C)31.7(7.5)°Not SpecifiedNot Specified
Major Diketo Conformer Dihedral Angle (O=C(NH2)-C(H2)-C(O))130.9(4.5)°Not SpecifiedNot Specified

Molecular Modeling and Ligand-Binding Predictions

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting how this compound might interact with biological macromolecules, such as enzymes or receptors. These methods are central to computer-aided drug discovery and materials science.

The process begins with generating a three-dimensional structure of this compound and the target protein. Docking algorithms then predict the preferred binding orientation of the ligand within the protein's active site, along with a scoring function to estimate the binding affinity. For small molecules like this compound, understanding the potential for hydrogen bonding, hydrophobic interactions, and electrostatic interactions is key to predicting its biological activity.

While specific ligand-binding predictions for this compound are not widely published, the general principles applied to other small molecules are relevant. For instance, in the study of inhibitors for human matriptase, molecular docking was used to generate binding mode hypotheses for multi-basic small molecules. nih.gov MD simulations can further refine these docked poses, providing insights into the dynamic stability of the ligand-protein complex and the energetic contributions of individual interactions over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding. mdpi.com

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules, such as hydrolysis. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers.

The hydrolysis of amides, a fundamental reaction for this compound, has been extensively studied using computational methods. uregina.camcmaster.caresearchgate.net These studies have investigated acid- and base-catalyzed mechanisms, determining the rate-limiting steps and the role of solvent molecules. researchgate.netacs.org For example, theoretical studies on formamide (B127407) hydrolysis have used ab initio calculations to map the reaction pathways, identifying tetrahedral intermediates and the transition states connecting them to reactants and products. mcmaster.ca Such an analysis for this compound would clarify how the butyl group and the adjacent keto group influence the reaction energetics and mechanism compared to a simple amide.

These computational approaches can also be applied to understand and optimize synthetic routes to this compound, such as the acylation of amide enolates. nih.gov By calculating the activation energies for different pathways, more efficient reaction conditions can be predicted.

Application of Machine Learning in Predictive Chemical Research

Machine learning (ML) is increasingly being used to accelerate chemical research by predicting molecular properties and reaction outcomes from large datasets. For this compound, ML models could be trained to predict a wide range of properties, including solubility, toxicity, and reactivity, based on its molecular structure.

In the context of amide chemistry, ML models have been developed to predict the success of amide bond formation reactions. researchgate.netpku.edu.cn These models can learn from experimental data to identify the key molecular features of the reactants and reagents that lead to high yields. nih.govnih.gov For example, a random forest algorithm has shown excellent performance in predicting the conversion rate of amide bond synthesis, even with limited datasets, by using molecular descriptors derived from quantum chemical calculations. pku.edu.cn

Furthermore, ML approaches like "DeepDelta" are being developed to predict changes in properties between similar molecules, which is highly relevant for lead optimization in drug discovery. researchgate.netchemrxiv.orgresearchgate.net An ML model could be trained on a dataset of β-keto amides to predict how modifications to the N-alkyl chain or the keto-group substituent of this compound would affect its properties. This predictive capability can significantly reduce the need for extensive experimental screening.

Table 2: Performance of Machine Learning Models in Amide Chemistry

ApplicationMachine Learning ModelPerformance MetricReported Value
Amide Coupling Yield PredictionAutoGluon EnsembleR² (unseen test set)0.71
Amide Coupling Yield PredictionAutoGluon EnsembleMean Absolute Error7%
Amide Bond Synthesis Conversion RateRandom Forest> 0.95
ADMET Property Difference PredictionDeepDeltaImprovement over D-MPNN (Pearson's r)Significant in 70% of benchmarks

Strategic Utility of N Butyl 3 Oxobutanamide in Synthetic Organic Chemistry

Precursors for Polyfunctionalized Heterocyclic Compounds

The intrinsic reactivity of 3-oxobutanamides makes them ideal starting materials for the synthesis of a wide variety of polyfunctionalized heterocyclic compounds. The presence of an active methylene (B1212753) group flanked by two carbonyl groups allows for reactions with both electrophiles and nucleophiles, facilitating the construction of diverse ring systems. google.com

Research has demonstrated that the 3-oxobutanamide scaffold can be utilized to synthesize numerous important heterocycles. google.comresearchgate.net For instance, condensation reactions of N-substituted 3-oxobutanamides with various reagents can yield pyridines, pyrimidines, thiazoles, and thiophenes. google.comresearchgate.netnih.gov These reactions capitalize on the reactivity of the active methylene protons and the electrophilicity of the carbonyl carbons.

Key reactions involving the 3-oxobutanamide core include:

Condensation with malononitrile: This reaction, typically carried out in the presence of a base like piperidine, leads to the formation of highly substituted pyridinone derivatives. google.com

Reaction with sulfur and malononitrile: This combination allows for the construction of aminothiophene derivatives. researchgate.netnih.gov

Reaction with phenyl isocyanate: This yields a thiocarbamoyl intermediate that can be further cyclized with α-halo carbonyl compounds to furnish thiophene (B33073) and thiazole (B1198619) derivatives. researchgate.netnih.gov

Condensation with ethylene (B1197577) diamine: This reaction can be used to form 1,4-diazepine derivatives. researchgate.net

The N-butyl group in N-butyl-3-oxobutanamide primarily modifies the solubility and physical properties of the molecule and its heterocyclic products without fundamentally altering the core reactivity of the 3-oxobutanamide framework.

Table 1: Examples of Heterocyclic Systems Derived from 3-Oxobutanamides
Reactant(s)Resulting HeterocycleReference
MalononitrilePyridinone google.com
Malononitrile, Elemental SulfurAminothiophene researchgate.netnih.gov
Phenyl isocyanate, Ethyl chloroacetateThiophene researchgate.netnih.gov
Phenyl isocyanate, ChloroacetonitrileThiazole researchgate.netnih.gov
Ethylene diamine, Malononitrile1,4-Diazepine researchgate.net

Building Blocks for Complex Molecular Architectures and Trifunctional Molecules

This compound serves as a quintessential organic building block, a foundational molecule used for the bottom-up assembly of more complex molecular architectures. riken.jpbohrium.com Its value stems from the three distinct reactive sites within its structure, which can be addressed selectively or in concert to build intricate chemical scaffolds. This trifunctional character is central to its utility in synthetic strategies aiming for molecular complexity.

The key reactive centers are:

The Ketone Carbonyl Group: Susceptible to nucleophilic attack, it can participate in reactions such as aldol (B89426) condensations, reductions to a secondary alcohol, and the formation of imines or enamines.

The Amide Carbonyl Group: Generally less reactive than the ketone, it can still undergo nucleophilic substitution or reduction under more forcing conditions. The N-H bond can also be deprotonated for further functionalization.

The α-Methylene Group (Active Methylene): The protons on the carbon between the two carbonyl groups are acidic and can be easily removed by a base to form a stabilized enolate. This nucleophilic carbon is central to many C-C bond-forming reactions, such as alkylations and acylations.

This inherent functionality allows this compound to be used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. riken.jp For example, an analog, N-(2-Methoxyphenyl)-3-oxobutanamide, is a known precursor for creating diverse molecular architectures through various chemical transformations including oxidation, reduction, and substitution. researchgate.net

Table 2: Reactive Sites of this compound and Potential Transformations
Functional GroupReactive SiteExample Transformation(s)
KetoneElectrophilic Carbonyl CarbonNucleophilic addition, Reduction, Wittig reaction
AmideElectrophilic Carbonyl Carbon / Acidic N-HHydrolysis, Reduction, N-Alkylation
MethyleneAcidic α-ProtonsAlkylation, Acylation, Knoevenagel condensation

Development of Catalytic Systems and Ligands (e.g., Palladium Peptide Complexes)

While direct applications of this compound in palladium peptide complexes are not widely documented, the broader class of β-ketoamides has been shown to effectively coordinate with palladium, indicating their potential as ligands in catalytic systems. The ability of the β-ketoamide functional group to form stable complexes with palladium is a key finding that opens avenues for its use in catalysis. riken.jp

Recent research has demonstrated that a palladium (Pd) complex can form a stable enolate complex with a β-ketoamide. researchgate.netriken.jp This interaction was leveraged to develop an affinity purification method where peptides tagged with a β-ketoamide group were selectively captured from a mixture using a solid-supported palladium complex. riken.jp This work confirms that the β-ketoamide moiety can act as an effective bidentate ligand, coordinating to the metal center through the ketone and amide oxygen atoms after deprotonation of the active methylene group.

The formation of these palladium enolates is a critical step in various palladium-catalyzed reactions. nih.gov The chemistry of palladium enolates generated from related β-keto esters has been explored extensively, leading to transformations such as α-allylations, aldol condensations, and Michael additions. nih.gov The established ability of the β-ketoamide scaffold to bind to palladium suggests its potential utility in the design of new ligands and catalysts for organic synthesis. The N-butyl substituent could be used to tune the steric and electronic properties of such a ligand, potentially influencing the selectivity and activity of the catalytic system.

Integration into Materials Science Research (e.g., Functional Organic Materials)

The acetoacetamide (B46550) functional group, present in this compound, is a valuable component in the design and synthesis of functional organic materials, particularly polymers and pigments. The reactivity of the active methylene group allows for its incorporation into polymer backbones or for its use in cross-linking reactions to create robust networks.

In the field of polymer science, acetoacetamide-functional monomers and polymers are used in coating compositions. Crosslinked acrylate-acetoacetamide polymers, for instance, are prepared by reacting polyfunctional acrylates with diacetoacetamides. These polymers form films with excellent abrasion resistance, making them suitable for use as wear layers in decorative surface coverings like thermoplastic flooring. google.com Similarly, acetoacetate-functional monomers can be used in emulsion, suspension, and solution polymerization to create polymers for self-curing coating compositions. google.com

Furthermore, the general class of ketoamides has been investigated for other materials applications. For example, synthetic bis-α-ketoamides have been studied as nucleating agents to improve the crystallization behavior of poly(L-lactide) (PLLA), a widely used bio-based polyester. rsc.org In a different application, derivatives of the related compound acetoacetanilide (B1666496) are crucial intermediates in the production of arylide yellow pigments. wikipedia.org These applications highlight the versatility of the acetoacetamide moiety in materials science, suggesting that this compound could serve as a useful monomer or additive in the creation of new functional organic materials.

Future Perspectives and Emerging Avenues in N Butyl 3 Oxobutanamide Research

Sustainable and Green Chemistry Aspects in Synthesis

The synthesis of N-butyl-3-oxobutanamide and other acetoacetamides is undergoing a significant transformation towards more environmentally benign methodologies. Green chemistry principles are being integrated to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances.

Key sustainable approaches include:

Solvent-Free and Aqueous Media Reactions: A significant advancement is the shift away from volatile organic solvents. Research has demonstrated efficient protocols for preparing N-alkyl acetoacetamides by reacting amine derivatives with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in an aqueous medium. rsc.org Other methods employ solvent-free conditions, often using a minimal amount of a reusable catalyst, which simplifies workup procedures and reduces hazardous waste. researchgate.netresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as an energy-efficient alternative to conventional heating. encyclopedia.pub For the synthesis of N-aryl/heteryl acetoacetamides, microwave-assisted methods under solvent-free conditions have been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields. researchgate.net

Biocatalysis: The use of enzymes offers a highly selective and sustainable route to acetoacetamides under mild reaction conditions. nih.gov For instance, the enzyme Novozym-435 has been used for the direct amidation of β-ketoesters to produce N-benzyl acetoacetamide (B46550), a related compound. nih.gov This biocatalytic approach avoids the chemoselectivity challenges and harsh conditions associated with traditional chemical methods. nih.govnih.gov

ParameterConventional MethodGreen Chemistry ApproachAdvantages of Green Approach
SolventVolatile Organic Solvents (e.g., Toluene (B28343), Xylene)Aqueous Media or Solvent-FreeReduced toxicity, waste, and environmental impact. rsc.orgresearchgate.net
Energy SourceConventional Reflux (hours)Microwave Irradiation (minutes)Drastically shorter reaction times, energy efficiency. researchgate.netencyclopedia.pub
CatalystStoichiometric reagents, toxic catalystsBiocatalysts (e.g., Novozym-435), Reusable Catalysts (e.g., L-proline)High selectivity, mild conditions, catalyst recovery and reuse. nih.govasianpubs.org
WorkupSolvent extraction, column chromatographySimple filtration, minimal purificationReduced waste generation and operational simplicity. researchgate.netresearchgate.net

Exploration of Novel Reaction Manifolds and Applications

The unique structural features of this compound, particularly its active methylene (B1212753) group and keto-amide functionality, make it an ideal building block for constructing complex molecular frameworks through innovative reaction pathways.

Multicomponent Reactions (MCRs): Acetoacetamides are valuable substrates in MCRs, which allow for the rapid, one-pot synthesis of structurally diverse and complex molecules. mdpi.com Three-component reactions involving N-aryl-3-oxobutanamides, 5-amino-3-methylisoxazole, and salicylaldehyde have been studied extensively. beilstein-journals.orgresearchgate.net Research has shown that the reaction outcome can be selectively switched to produce different heterocyclic scaffolds, such as dihydroisoxazolopyridines or benzoxazocine derivatives, by modifying reaction conditions like the use of ultrasonication or specific Lewis acid catalysts. beilstein-journals.org This "switchable" reactivity represents a significant advance in creating molecular diversity from a common precursor. beilstein-journals.orgresearchgate.net

Synthesis of Novel Heterocycles: The butanamide scaffold is a versatile precursor for a wide range of heterocyclic compounds with potential biological activities. researchgate.net It has been utilized in the synthesis of pyridines, pyrimidines, thiophenes, thiazoles, and diazepines. researchgate.net For example, N-1-Naphthyl-3-oxobutanamide can be converted into pyridine-2(1H)-thiones, which serve as intermediates for complex thieno[2,3-b]pyridine derivatives. researchgate.net These heterocyclic systems are of great interest in medicinal chemistry.

Development of Bioactive Molecules: Derivatives of the 3-oxobutanamide core are being explored for various therapeutic applications. An efficient one-step synthesis of 2-benzylidene-3-oxobutanamide derivatives has yielded compounds with significant in vitro antibacterial activity against drug-resistant bacteria, including MRSA. rsc.org This highlights the potential of the butanamide scaffold in developing new antimicrobial agents to combat the public health crisis of antibiotic resistance. rsc.org

Reaction ManifoldReactants (with Butanamide)Resulting Scaffold/ApplicationKey Feature
Switchable Three-Component Reaction5-Amino-3-methylisoxazole, SalicylaldehydeDihydroisoxazolopyridines, BenzoxazocinesSelective synthesis of different heterocycles by tuning reaction conditions (e.g., ultrasound). beilstein-journals.org
Heterocyclic SynthesisArylidinecyanothioacetamide, α-haloketonesPyridine-2(1H)-thiones, Thieno[2,3-b]pyridinesVersatile precursor for fused heterocyclic systems. researchgate.net
Biginelli ReactionAromatic Aldehyde, Urea/ThioureaDihydropyrimidinones (DHPMs)Efficient, often enzyme-catalyzed, access to medicinally relevant heterocycles. mdpi.com
Antibacterial Agent SynthesisAromatic Aldehydes (Knoevenagel condensation)2-Benzylidene-3-oxobutanamidesIntroduction of an α,β-unsaturated ketone moiety for antimicrobial activity. rsc.org

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automation)

The integration of advanced technologies like continuous flow chemistry and automated reaction platforms is set to revolutionize the synthesis and optimization of processes involving this compound. These technologies offer enhanced safety, efficiency, and scalability compared to traditional batch processing. europa.eu

Continuous Flow Synthesis: Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or hazardous reactions. europa.eu The high surface-area-to-volume ratio in flow reactors allows for rapid heat dissipation, enabling reactions to be performed under conditions that would be unsafe in a batch reactor. aragen.com This technology has been successfully applied to the biocatalytic synthesis of N-benzyl acetoacetamide, demonstrating significant improvements in yield and space-time yield (STY). nih.govwhiterose.ac.uk

Automation and Self-Optimization: Modern synthetic platforms can integrate automated reactors with real-time analytical feedback and machine learning algorithms. youtube.com Bayesian optimization, for example, has been used to autonomously optimize the enzymatic synthesis of an acetoacetamide derivative in a flow reactor. researchgate.net This self-optimizing system can efficiently explore a wide range of reaction conditions (e.g., temperature, concentration, residence time, solvent) to identify the optimal parameters for maximizing yield and minimizing impurities in a fraction of the time required for manual optimization. nih.govwhiterose.ac.uk This approach was able to develop a significantly improved process in just 31 hours of experimental time. whiterose.ac.ukresearchgate.net

ParameterTraditional Batch SynthesisAdvanced Flow/Automated SynthesisReference Example
Process ControlLimited control over heat/mass transferPrecise control of temperature, pressure, mixingHandling of hazardous reagents like n-butyllithium at room temperature. aragen.com
SafetyRisk of thermal runaway, hot spotsInherently safer due to small reaction volumes and efficient heat transfer. europa.euNitration reactions, which are highly exothermic. europa.eu
Efficiency (STY)Often low Space-Time YieldHigh STY (>270 g L⁻¹ h⁻¹) achievedEnzymatic synthesis of N-benzyl acetoacetamide. nih.gov
OptimizationManual, time-consuming, one-variable-at-a-timeAutomated, rapid, multi-variable optimization using algorithmsBayesian optimization identifying optimal conditions in <1.5 days. nih.govwhiterose.ac.uk
ScalabilityChallenging scale-upEasier to scale by operating for longer durations ("scaling out")General advantage of continuous flow systems. aragen.com

Development of Advanced Functional Materials Based on Butanamide Scaffolds

While historically used as a synthetic intermediate for small molecules, the inherent chemical functionalities of the this compound scaffold present significant, largely untapped potential for the development of advanced functional materials. The keto-enol tautomerism of the 1,3-dicarbonyl moiety provides a versatile platform for creating materials with tailored properties.

Polymer Synthesis: The active methylene group in the butanamide structure can participate in various polymerization reactions. It can serve as a monomer or a chain-extending agent in the synthesis of novel polyesters, polyamides, or other condensation polymers. The resulting polymers could incorporate the butanamide side chain, offering sites for post-polymerization modification or for influencing the material's physical properties, such as thermal stability or solubility.

Chelating Agents and Metal-Organic Frameworks (MOFs): The 1,3-dicarbonyl system is an excellent bidentate ligand for a wide range of metal ions. Butanamide derivatives could be developed as highly effective chelating agents for metal extraction, catalysis, or sensor applications. Furthermore, functionalized butanamide scaffolds could be designed as organic linkers for the construction of MOFs or coordination polymers, creating porous materials with potential applications in gas storage, separation, and catalysis.

Functional Organic Materials: The diverse heterocyclic structures that can be readily synthesized from butanamide precursors (as described in section 7.2) are common motifs in functional organic materials. These nitrogen- and sulfur-containing heterocycles are often electronically active. By incorporating these butanamide-derived heterocycles into larger conjugated systems, it may be possible to develop novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. This remains a promising and underexplored avenue for future research.

Q & A

Q. What are the established synthetic pathways for N-butyl-3-oxobutanamide in laboratory settings?

this compound is typically synthesized via esterification followed by amidation. For example, methyl 3-oxobutanoate (a structurally related compound) is synthesized by reacting diketene with methanol under acidic conditions . For the amidation step, n-butylamine can be introduced via nucleophilic acyl substitution, often catalyzed by coupling agents like EDCI or DCC. Purification methods such as column chromatography or recrystallization are recommended to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming the butyl chain and carbonyl groups. The ketone (3-oxo) group typically resonates at ~208 ppm in 13^13C NMR.
  • IR : Strong absorption bands at ~1710 cm1^{-1} (amide C=O) and ~1650 cm1^{-1} (ketone C=O) are diagnostic .
  • GC/MS : Used to verify molecular weight (MW 157.21 g/mol) and detect impurities. SLE (supported liquid extraction) can improve sample preparation for trace analysis .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield of this compound?

A factorial design of experiments (DoE) is recommended to evaluate variables:

  • Temperature : 60–80°C for amidation (higher temperatures risk side reactions).
  • Catalyst : EDCI/HOBt systems improve coupling efficiency by reducing racemization .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction removal via vacuum distillation. Statistical tools like ANOVA can identify significant factors, with yields >80% achievable under optimized conditions .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from purity variations or assay protocols. Strategies include:

  • Purity validation : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to confirm ≥98% purity .
  • Standardized assays : Compare results across multiple models (e.g., enzyme inhibition vs. cell viability assays) .
  • Batch consistency : Replicate synthesis and testing under controlled conditions to isolate variables .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

  • Enzyme inhibition : Screen against targets like cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric assays .
  • Cell-based assays : Test cytotoxicity in HepG2 or HEK293 cells via MTT assays, with IC50_{50} values calculated using nonlinear regression .
  • Metabolic stability : Use liver microsomes to assess phase I/II metabolism rates, with LC-MS/MS quantification .

Q. How does pH influence the stability of this compound, and what analytical methods track its degradation?

  • Stability studies : Incubate the compound in buffers (pH 3–10) at 37°C. Degradation products (e.g., hydrolyzed butylamine) are monitored via HPLC-UV at 254 nm .
  • Kinetic analysis : Pseudo-first-order rate constants (kobsk_{\text{obs}}) are derived from degradation profiles.
  • Structural elucidation : HRMS and 1^1H NMR identify degradation pathways, such as hydrolysis of the amide bond under acidic conditions .

Methodological Considerations

  • Data Analysis : Apply statistical tests (e.g., Student’s t-test for pairwise comparisons) and report uncertainties (e.g., ±SD) .
  • Experimental Design : Include negative controls (e.g., solvent-only groups) and triplicate measurements to ensure reproducibility .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.